![molecular formula C29H32N4O3S2 B1264735 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a member of isoquinolines.
Scientific Research Applications
Psychotropic and Antimicrobial Activity
- Zablotskaya et al. (2013) synthesized derivatives of the compound, demonstrating significant psychotropic, anti-inflammatory, and cytotoxic activities. These derivatives also showed antimicrobial action and were linked to their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Antimicrobial and Anti-inflammatory Properties
- Patel et al. (2009) investigated similar derivatives for their antimicrobial, anti-inflammatory, and other biological activities, emphasizing the compound's versatility in pharmacological screening (Patel et al., 2009).
Potential in Tumor Diagnosis and PET Tracer Development
- Abate et al. (2011) explored the compound's derivatives as leads for tumor diagnosis due to their high affinity at σ2 receptors, highlighting its potential for developing PET tracers useful in tumors (Abate et al., 2011).
Applications in Synthesis and Drug Design
- Darweesh et al. (2016) focused on its utility in synthesizing novel heterocyclic compounds, underlining its role in the efficient creation of pharmacologically relevant molecules (Darweesh et al., 2016).
Sigma-2 Receptor Probe in In Vitro Studies
- Xu et al. (2005) developed a radiolabeled version of the compound for studying sigma-2 receptors, indicating its use in advanced receptor binding studies (Xu et al., 2005).
Corrosion Inhibition
- Hu et al. (2016) found that benzothiazole derivatives of the compound effectively inhibited steel corrosion, suggesting its application in material science (Hu et al., 2016).
properties
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
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Molecular Formula |
C29H32N4O3S2 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C29H32N4O3S2/c1-21-8-6-11-26-27(21)30-29(37-26)33(18-7-17-31(2)3)28(34)23-12-14-25(15-13-23)38(35,36)32-19-16-22-9-4-5-10-24(22)20-32/h4-6,8-15H,7,16-20H2,1-3H3 |
InChI Key |
ULYMEGNMFCTJHO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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